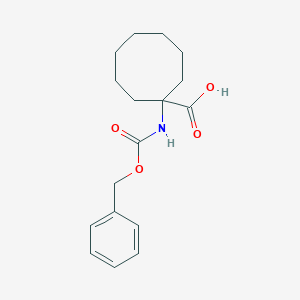
1-(Phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound features a cyclooctane ring substituted with a phenylmethoxycarbonylamino group and a carboxylic acid functional group. This structural configuration may influence its interaction with biological targets, including enzymes and receptors.
The mechanism by which this compound exerts its biological effects can involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It could interact with receptors, modulating signaling pathways.
- Antimicrobial Activity : Potential effectiveness against microbial growth has been suggested, positioning it as a candidate for biopreservation applications.
Case Studies
A systematic investigation into structurally diverse short-chain carboxylic acids (SCCAs) revealed that compounds with specific structural characteristics could inhibit biofilm formation and planktonic growth of bacteria . This evidence supports the hypothesis that this compound may exhibit similar properties, particularly if it possesses favorable hydrophobic characteristics.
Comparative Analysis
To better understand the potential of this compound, a comparison with related compounds can provide insights. Below is a summary table comparing key structural features and biological activities of similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclooctane ring, phenylmethoxycarbonyl group | Potential enzyme inhibition, antimicrobial activity |
| Short-chain carboxylic acids (e.g., Acetic Acid) | Varying chain lengths, functional groups | Antimicrobial activity against S. enterica |
| Benzimidazole derivatives | Diverse structures involved in cell regulation | Apoptosis induction, DNA repair |
Eigenschaften
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-15(20)17(11-7-2-1-3-8-12-17)18-16(21)22-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMBJYGVCNQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














